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Compound of Interest

Compound Name: GR 100679

CAS No.: 150351-87-4

Cat. No.: B607722 Get Quote

GR 100679 is a synthetic peptide recognized within the scientific community as a potent and

selective competitive antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] Its primary

and most widespread application is in its tritiated form, [³H]GR 100679, which serves as a high-

affinity radioligand for the characterization of NK2 receptors in various tissues and cell

preparations.[2] Due to its specialized nature, this guide moves beyond a simple cataloging of

facts to provide a deeper, field-proven perspective on its mechanism, application, and the

causality behind its use in experimental design. For drug development professionals and

researchers, understanding the nuances of GR 100679 is not just about understanding a single

molecule, but about appreciating a critical tool that has helped define the pharmacology of the

entire NK2 receptor system.

Chemical Identity:

IUPAC Name: N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-

yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-

oxoethyl]cyclohexanecarboxamide[1]

Compound Class: Peptide[1]

CAS Registry No.: 150351-87-4[1]

Pharmacological Profile: Mechanism and Selectivity
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The Tachykinin NK2 Receptor Signaling Axis
The biological effects of GR 100679 are defined by its interaction with the tachykinin NK2

receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and

preferentially binds the endogenous tachykinin peptide, Neurokinin A (NKA).[3] NK2 receptors

are densely expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary

tracts, where their activation is a key driver of muscle contraction.[3][4]

Upon binding of an agonist like NKA, the NK2 receptor undergoes a conformational change,

activating its associated heterotrimeric G protein, primarily Gαq. This initiates a well-defined

signaling cascade:

Gαq Activation: The activated Gαq subunit exchanges GDP for GTP.

Phospholipase C (PLC) Stimulation: Gαq-GTP activates PLC, an enzyme that cleaves the

membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).

Second Messenger Generation: This cleavage produces two critical second messengers:

inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃

receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into

the cytosol.

Physiological Response: The rapid increase in intracellular Ca²⁺ concentration activates

calcium-dependent signaling pathways, such as calmodulin and protein kinase C (PKC),

ultimately leading to the contraction of smooth muscle cells.

GR 100679 functions as a competitive antagonist at the NKA binding site on the NK2 receptor.

It binds reversibly to the receptor but does not elicit a downstream signal, thereby blocking NKA

from binding and initiating the contractile signaling cascade.
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NK2 Receptor Signaling Pathway and Point of GR 100679 Antagonism.
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Binding Affinity and Selectivity in Context
While GR 100679 is established as a potent and selective NK2 antagonist, its most prominent

role in published literature is as the radiolabeled tracer [³H]GR 100679. This makes it a

benchmark standard for determining the binding affinities of novel compounds. To provide a

clear context for the level of potency and selectivity expected of high-quality NK2 antagonists,

the following table summarizes data for other well-characterized compounds in this class.

Compound
Receptor
Target

Affinity (pKi /
pKB)

Selectivity
Profile

Reference(s)

GR 94800 NK2 9.6

>1000-fold

selective for NK2

over NK1 (pKB

6.4) and NK3

(pKB 6.0)

[2]

MEN 11420

(Nepadutant)
NK2 8.1 - 10.2

Highly selective

for NK2

receptors on

various animal

and human

smooth muscle

preparations.

[5]

GR 159897 NK2 9.5 (human)

Negligible activity

at NK1 (pKi 5.3)

and NK3 (pKi <

5) receptors.

[2]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB/pA2 is the negative

logarithm of the antagonist's equilibrium dissociation constant. Higher values indicate greater

binding affinity.

The high pKi values of these compounds, determined in competitive binding assays often using

[³H]GR 100679, underscore the potency required for effective NK2 receptor blockade.[2]
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Core Experimental Methodologies: A Practical Guide
The utility of GR 100679 is best demonstrated through its application in foundational

pharmacological assays. The following protocols are presented not merely as steps, but with

integrated rationale to ensure self-validating and reproducible outcomes.

Competitive Radioligand Binding Assay for NK2
Receptor Affinity
This assay is the gold standard for determining a test compound's affinity (Ki) for the NK2

receptor. The principle is based on the competition between a fixed concentration of the

radioligand, [³H]GR 100679, and varying concentrations of an unlabeled test compound for

binding to the receptor.
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1. Preparation

2. Incubation

3. Separation

4. Quantification & Analysis

Prepare Membranes
(e.g., from CHO cells expressing hNK2R or tissue homogenates)

Incubate Membranes, [³H]GR100679,
and Test Compound (or buffer/non-specific ligand)

(e.g., 60 min at 30°C)

Prepare Serial Dilutions
of Test Compound

Prepare [³H]GR100679 Solution
(at concentration near Kd)

Rapid Vacuum Filtration
(through GF/C filters to separate bound from free radioligand)

Wash Filters
(with ice-cold buffer to remove non-bound radioactivity)

Quantify Radioactivity
(using liquid scintillation counting)

Data Analysis
(Calculate IC₅₀ and convert to Ki using Cheng-Prusoff equation)

Click to download full resolution via product page

Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

Membrane Preparation:
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Rationale: To isolate the target receptor. Membranes from cells overexpressing the human

NK2 receptor (e.g., CHO-hNK2R) or from tissues rich in NK2 receptors (e.g., guinea pig

lung, rabbit pulmonary artery) are used.

Procedure: Homogenize cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM

MgCl₂, with protease inhibitors). Centrifuge to pellet the membranes. Wash the pellet and

resuspend in an appropriate assay buffer. Determine protein concentration using a

standard method (e.g., BCA assay).

Assay Setup (in a 96-well plate):

Total Binding Wells: Add membrane preparation, [³H]GR 100679 (e.g., at a final

concentration of 0.5 nM), and assay buffer.

Non-Specific Binding (NSB) Wells: Add membrane preparation, [³H]GR 100679, and a

high concentration of an unlabeled NK2 ligand (e.g., 1 µM NKA) to saturate all specific

binding sites.

Test Compound Wells: Add membrane preparation, [³H]GR 100679, and serial dilutions of

the test compound.

Incubation:

Rationale: To allow the binding reaction to reach equilibrium.

Procedure: Incubate the plate with gentle agitation for a predetermined time and

temperature (e.g., 60 minutes at 30°C).

Separation of Bound and Free Ligand:

Rationale: To isolate the receptor-bound radioligand for quantification. Rapid separation is

critical to prevent dissociation.

Procedure: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C)

using a cell harvester. Immediately wash the filters multiple times with ice-cold wash

buffer.

Quantification:
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Rationale: To measure the amount of bound radioligand.

Procedure: Place the dried filters into scintillation vials, add scintillation cocktail, and count

the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

Rationale: To determine the potency of the test compound.

Procedure:

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

Plot the percentage of specific binding against the log concentration of the test

compound to generate a competition curve.

Fit the curve using non-linear regression to determine the IC₅₀ (the concentration of test

compound that inhibits 50% of specific binding).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of [³H]GR 100679 used and Kd is its dissociation

constant for the NK2 receptor.

In Vitro Functional Assay: Guinea Pig Tracheal Ring
Contraction
This organ bath assay assesses the functional antagonism of GR 100679 by measuring its

ability to inhibit NKA-induced smooth muscle contraction in an isolated airway tissue

preparation.

Step-by-Step Protocol:

Tissue Dissection and Preparation:

Rationale: The guinea pig trachea is a classic model rich in NK2 receptors that mediate a

robust contractile response to NKA.
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Procedure: Humanely euthanize a guinea pig. Carefully dissect the trachea and place it in

a petri dish filled with cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit

solution). Clean away connective tissue and cut the trachea into 4-5 mm rings.

Mounting in Organ Bath:

Rationale: To maintain tissue viability and measure isometric contractile force.

Procedure: Suspend each tracheal ring between two L-shaped hooks in a heated (37°C)

organ bath chamber containing oxygenated Krebs solution. One hook is fixed, and the

other is connected to an isometric force transducer, which is linked to a data acquisition

system.

Equilibration and Tensioning:

Rationale: To allow the tissue to stabilize and to apply optimal resting tension for

measuring contraction.

Procedure: Allow the rings to equilibrate for at least 60 minutes, replacing the Krebs

solution every 15-20 minutes. Apply a resting tension of approximately 1.5-2.0 grams and

allow the tissue to stabilize.

Antagonist Incubation:

Rationale: To allow the antagonist to occupy the NK2 receptors before agonist challenge.

Procedure: For test tissues, add GR 100679 (or another test antagonist) to the organ bath

at a desired final concentration and incubate for a set period (e.g., 30 minutes). Control

tissues receive only the vehicle.

Cumulative Concentration-Response Curve to NKA:

Rationale: To measure the potency of NKA in causing contraction and how this is affected

by the antagonist.

Procedure: Add NKA to the organ baths in a cumulative manner (i.e., increasing the

concentration step-wise without washing out the previous concentration). Start at a low

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b607722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentration (e.g., 1 nM) and increase by half-log increments until a maximal contraction

is achieved. Record the force of contraction at each concentration.

Data Analysis:

Rationale: To quantify the degree of antagonism.

Procedure:

For each ring, express the contraction at each NKA concentration as a percentage of

the maximal contraction achieved.

Plot the percent response against the log concentration of NKA to generate

concentration-response curves for both control and antagonist-treated tissues.

A competitive antagonist like GR 100679 will cause a rightward shift in the NKA

concentration-response curve without reducing the maximal response. The magnitude

of this shift can be used to calculate the antagonist's affinity (pA₂ value).

Pharmacokinetic Considerations for a Peptide Tool
Compound
As a peptide, GR 100679 is subject to pharmacokinetic challenges that generally limit its use to

in vitro and specialized in vivo experimental settings rather than as a systemic therapeutic.

Absorption: Peptides typically exhibit poor oral bioavailability due to rapid degradation by

proteases in the gastrointestinal tract and low permeability across the intestinal epithelium.

Administration is therefore restricted to parenteral routes for systemic exposure.[4]

Distribution: Distribution is generally limited by the size and charge of the peptide.

Metabolism: Peptides are rapidly cleared from circulation by peptidases in the blood and

tissues.

Elimination: Renal excretion is a primary route of elimination for smaller peptides.[4]
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These properties underscore why GR 100679 excels as an in vitro tool and a radioligand,

where these liabilities are not a factor, and why the field has largely pursued non-peptide small

molecules for the development of clinically viable NK2 receptor antagonists.[2]

Conclusion
GR 100679 is a cornerstone tool for the pharmacological investigation of the tachykinin NK2

receptor. While its intrinsic properties as a peptide limit its therapeutic potential, its high affinity

and selectivity make its radiolabeled form, [³H]GR 100679, an invaluable asset for receptor

binding studies. It serves as the benchmark against which novel NK2 receptor antagonists are

measured. For the researcher, a thorough understanding of its application in both binding and

functional assays provides a robust framework for exploring the complex biology of the

tachykinin system and for advancing the development of new therapeutics for respiratory and

gastrointestinal disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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